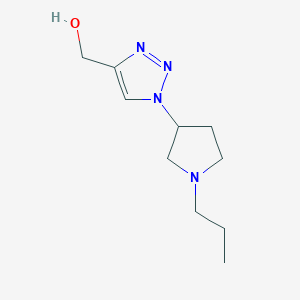
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- The compound forms part of a tris(triazolyl)methanol-Cu(I) structure, serving as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. Its efficiency is demonstrated through low catalyst loadings and compatibility with various chemical groups (Ozcubukcu et al., 2009).
- In the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, this compound plays a crucial role in reactions with electrophiles, showing diverse chemical reactivity under varying conditions (Mekuskiene & Vainilavicius, 2006).
Medicinal Chemistry and Drug Design
- Derivatives of this compound, such as trans N-Substituted Pyrrolidine with 1,2,4-triazole ring, are explored for their potential in clinical drugs like Rizatriptan and Ribavirin. These derivatives are synthesized and modified to create libraries of bioactive compounds (Prasad et al., 2021).
- Synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones involves this compound, indicating its utility in creating new chemical entities for potential therapeutic applications (Cao et al., 2008).
Corrosion Inhibition
- Some derivatives of this compound, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the adsorption of these derivatives on metal surfaces (Ma et al., 2017).
Materials Science
- The compound is used in the synthesis of tris(triazolyl)methanol ligands and derivatives, which are key in developing C3-symmetric tripodal ligands for transition metal-mediated reactions. This application is significant in both homogeneous and heterogeneous systems in synthesis and catalysis (Etayo et al., 2016).
Propiedades
IUPAC Name |
[1-(1-cyclobutylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,9-10,15H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVQELQRKAEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




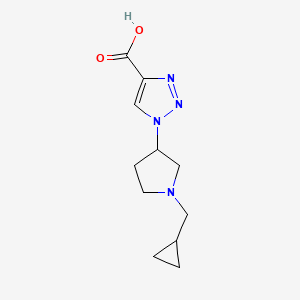
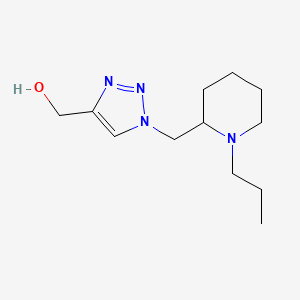
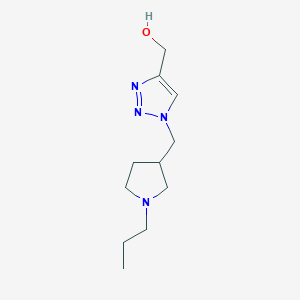
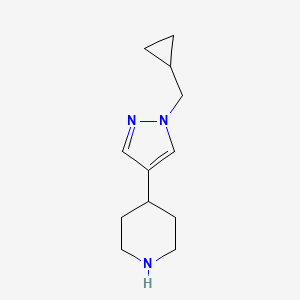
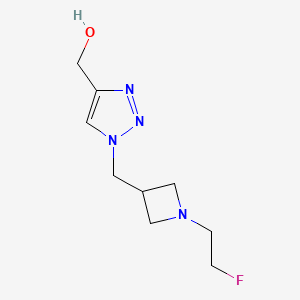


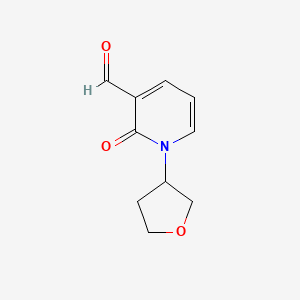
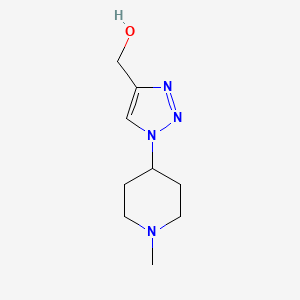
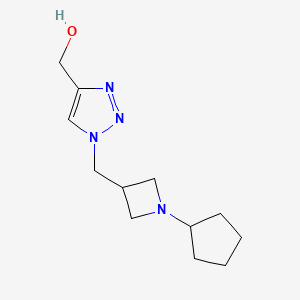

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)
